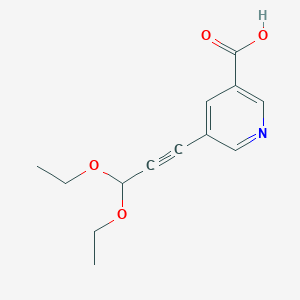

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

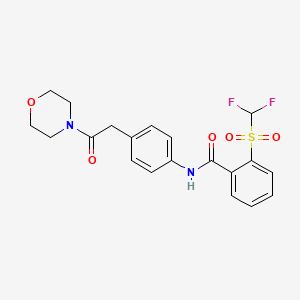

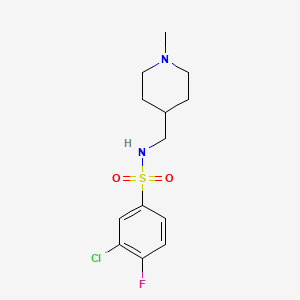

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2470436-88-3 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 5-(3,3-diethoxyprop-1-yn-1-yl)nicotinic acid . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is 1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 249.27 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Scaffold Applications

Pyridine derivatives serve as essential scaffolds for synthesizing various functionalized chemical entities. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of pyridine-based compounds in creating highly functionalized isoxazoles, which are pivotal in developing new chemical entities with potential biological activities (Ruano, Fajardo, & Martín, 2005). These methodologies highlight the adaptability of pyridine scaffolds in organic synthesis, providing pathways to novel compounds.

Catalysis

The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, utilizing pyridine derivatives, showcases the role of pyridine-based structures in catalytic processes. This method results in the formation of substituted pyridines, indicating the significance of pyridine derivatives in facilitating regioselective synthesis and their potential in creating complex molecules (Neely & Rovis, 2014).

Material Science

In material science, pyridine derivatives contribute to developing novel materials with unique properties. For instance, lanthanide-based coordination polymers assembled from derivatives of pyridine exhibit interesting photophysical properties. These materials, synthesized using pyridine-based ligands, have potential applications in optoelectronics and photonics due to their luminescence properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Propriétés

IUPAC Name |

5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZAKVKWDHHOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC1=CC(=CN=C1)C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2573577.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)

![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)

![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)

![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)